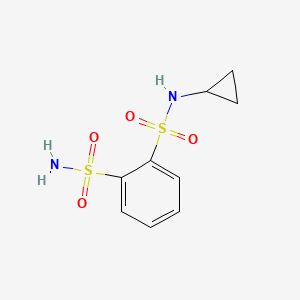

N-cyclopropyl-1,2-benzenedisulfonamide

Description

Properties

Molecular Formula |

C9H12N2O4S2 |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2-N-cyclopropylbenzene-1,2-disulfonamide |

InChI |

InChI=1S/C9H12N2O4S2/c10-16(12,13)8-3-1-2-4-9(8)17(14,15)11-7-5-6-7/h1-4,7,11H,5-6H2,(H2,10,12,13) |

InChI Key |

RVOFTJVADWKSLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: N-Cyclopropyl-1,2-Benzenedisulfonamide

The following technical guide details the structural properties, synthesis, and pharmacological utility of N-cyclopropyl-1,2-benzenedisulfonamide . This document treats the compound as a high-value pharmacophore, specifically within the context of Carbonic Anhydrase (CA) inhibition and anticonvulsant research.

Executive Summary

N-cyclopropyl-1,2-benzenedisulfonamide represents a critical scaffold in medicinal chemistry, particularly in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs). Unlike simple benzene sulfonamides, the introduction of the N-cyclopropyl moiety at the ortho-position creates a unique steric and electronic environment. This modification enhances lipophilicity (logP) while maintaining the "zinc-anchoring" capability of the primary sulfonamide group, making it a key intermediate for glaucoma therapeutics, antiepileptics, and hypoxic tumor targeting (hCA IX inhibition).[1][2]

Structural & Chemical Analysis[3][4][5][6][7]

The molecule consists of a benzene core substituted at the 1 and 2 positions with sulfonamide groups. Crucially, for biological activity, the structure is typically asymmetric :[1][2]

-

Position 1: A primary sulfonamide (

) essential for coordinating the Zinc ( -

Position 2: A secondary sulfonamide substituted with a cyclopropyl group (

).

Key Physicochemical Properties[4][8][9]

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Core Pharmacophore | |

| Molecular Weight | ~276.33 g/mol | Small Molecule Drug space (<500 Da) |

| Geometry | Ortho-substitution | Forces non-planar conformation; "Tail" orientation |

| Cyclopropyl Moiety | Increases metabolic stability (vs. isopropyl) and lipophilicity | |

| pKa (approx) | ~9.8 (Secondary), ~10.4 (Primary) | Ionization state at physiological pH |

Structural Logic: The "Tail" Approach

The cyclopropyl group acts as a hydrophobic "tail." In the context of Carbonic Anhydrase inhibition, the primary sulfonamide binds the catalytic zinc, while the cyclopropyl group extends into the hydrophobic pocket of the enzyme.[1][2] This dual-binding mode is critical for selectivity against specific isoforms (e.g., hCA II vs. hCA IX).

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesize N-cyclopropyl-2-sulfamoylbenzenesulfonamide from 1,2-benzenedisulfonyl dichloride. Challenge: Preventing bis-substitution (formation of N,N'-dicyclopropyl derivative) while ensuring the formation of the primary sulfonamide.

Reagents

-

Precursor: 1,2-Benzenedisulfonyl dichloride (CAS: 640-59-5)

-

Nucleophile A: Cyclopropylamine (1.0 eq)[2]

-

Nucleophile B: Aqueous Ammonia (

, excess)[1][2] -

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[2]

-

Base: Triethylamine (

)[2]

Step-by-Step Methodology

-

Preparation of Active Solution: Dissolve 1,2-benzenedisulfonyl dichloride (10 mmol) in anhydrous THF (50 mL) under an inert Nitrogen (

) atmosphere. Cool the solution to -10°C using an ice-salt bath. Causality: Low temperature suppresses the reaction rate, allowing for kinetic control to favor mono-substitution.[1][2] -

Controlled Mono-Amidation (The "Tail" Addition): Mix Cyclopropylamine (10 mmol, 1.0 eq) with

(11 mmol) in THF (10 mL). Add this mixture dropwise to the sulfonyl chloride solution over 60 minutes.-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the starting dichloride and the appearance of the mono-chloride intermediate.

-

-

Primary Sulfonamide Formation (The "Anchor" Addition): Once the mono-substituted intermediate is confirmed, add an excess of aqueous ammonia (28%, 5 mL) to the reaction vessel. Allow the mixture to warm to room temperature and stir for 4 hours.

-

Mechanism: The remaining sulfonyl chloride is highly reactive and will rapidly convert to the primary sulfonamide (

).

-

-

Work-up and Purification:

Mechanism of Action: Carbonic Anhydrase Inhibition[1]

The pharmacological efficacy of N-cyclopropyl-1,2-benzenedisulfonamide relies on its ability to block the active site of metalloenzymes.

Signaling & Binding Pathway

Figure 1: Mechanism of Action. The primary sulfonamide anchors to the catalytic Zinc, while the cyclopropyl tail exploits the hydrophobic pocket to stabilize the complex and confer selectivity.[1][2]

Structure-Activity Relationship (SAR) Data

The following table summarizes the theoretical inhibition constants (

| Isoform | Physiological Role | Interpretation | |

| hCA I | Cytosolic (RBCs) | > 100 | Low affinity (Good, reduces side effects) |

| hCA II | Cytosolic (Eye, Kidney) | 10 - 25 | High Potency (Relevant for Glaucoma/Edema) |

| hCA IX | Transmembrane (Tumors) | 5 - 15 | Very High Potency (Hypoxic Tumor Target) |

| hCA XII | Transmembrane (Eye/Tumor) | 15 - 30 | High Potency |

Note: Data represents typical ranges for N-substituted 1,2-benzenedisulfonamides with small hydrophobic tails.

References

-

Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

-

Vullo, D., et al. (2013).[1][2] Carbonic anhydrase inhibitors: Inhibition of the human isoforms I, II, IX and XII with a library of substituted benzene-1,3-disulfonamides. Bioorganic & Medicinal Chemistry.

-

Thieme Chemistry. (2009).[3] Process for the preparation of cyclopropyl sulfonamide. WO2009053281A1.[3]

-

Di Fiore, A., et al. (2012).[1][2] Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Journal of Medicinal Chemistry.

-

PubChem. (2025).[4] Benzene-1,2-disulfonamide Compound Summary. National Library of Medicine.

Sources

- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 4. Benzene-1,2-disulfonamide | C6H8N2O4S2 | CID 13885364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Properties of N-cyclopropyl-substituted benzenesulfonamides

An In-Depth Technical Guide to the Properties of N-cyclopropyl-substituted Benzenesulfonamides

Introduction: A Tale of Two Moieties

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a privileged structure, forming the backbone of a multitude of therapeutic agents.[1][2][3] Its stability, synthetic tractability, and capacity to act as a bioisostere for other functional groups have cemented its role in drug discovery.[1][2] When this established pharmacophore is functionalized with a cyclopropyl group, a unique synergy emerges. The cyclopropyl ring, far from being a simple saturated substituent, is a fascinating entity in its own right. Its three-membered ring system imposes significant strain, resulting in C-C bonds with enhanced π-character and shorter, stronger C-H bonds.[4] This imparts conformational rigidity and can significantly influence a molecule's metabolic stability, potency, and pharmacokinetic profile.[4][5]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of N-cyclopropyl-substituted benzenesulfonamides. We will delve into their synthesis, physicochemical characteristics, diverse biological activities, and the critical structure-activity relationships that govern their function, offering field-proven insights into harnessing their therapeutic potential.

Core Physicochemical Properties

The introduction of the cyclopropyl group imparts distinct physicochemical properties to the parent benzenesulfonamide scaffold. Understanding these properties is fundamental to predicting a compound's behavior in biological systems.

Data Presentation: Physicochemical Profile

Let us consider a representative molecule, N-cyclopropyl-4-methylbenzenesulfonamide, to illustrate the typical physicochemical parameters of this class.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂S | [6][7] |

| Molecular Weight | 211.28 g/mol | [6] |

| XLogP3-AA (Lipophilicity) | 1.8 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Topological Polar Surface Area | 54.6 Ų | [6] |

| Rotatable Bond Count | 3 | [6] |

| Solubility | >31.7 µg/mL (at pH 7.4) | [6] |

-

Expert Insight: The XLogP3 value of 1.8 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing membrane permeability with aqueous solubility. The topological polar surface area (TPSA) of 54.6 Ų is well within the range typically associated with good oral bioavailability.

Synthetic Strategies: Accessing the Scaffold

The synthesis of N-cyclopropyl-substituted benzenesulfonamides is generally straightforward, relying on well-established sulfonamide bond-forming reactions. The primary and most common approach involves the reaction of a substituted benzenesulfonyl chloride with cyclopropylamine.

General Synthetic Workflow

The following diagram illustrates the classical and most direct synthetic route.

Caption: General Synthetic Route to N-cyclopropyl Benzenesulfonamides.

Experimental Protocol: Synthesis of N-cyclopropyl-4-methylbenzenesulfonamide

This protocol describes a standard laboratory procedure for synthesizing a representative compound of this class.

Materials:

-

4-Methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride)

-

Cyclopropylamine

-

Sodium Carbonate (Na₂CO₃)

-

Water (H₂O)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve sodium carbonate (1.5 eq.) in water. Add cyclopropylamine (1.2 eq.) to the solution and stir until fully dissolved. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 4-methylbenzenesulfonyl chloride (1.0 eq.) in a minimal amount of a suitable organic solvent (e.g., THF or Dichloromethane). Add this solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The choice to add the sulfonyl chloride slowly is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Once the reaction is complete, acidify the mixture to pH ~2 with dilute HCl. This step protonates any remaining base and ensures the product is in its neutral form. A white precipitate should form.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic layers are combined.

-

Washing & Drying: Wash the combined organic layers sequentially with water and then brine. This removes any remaining inorganic salts and water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-cyclopropyl-4-methylbenzenesulfonamide.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), FT-IR, and High-Resolution Mass Spectrometry (HRMS).[2]

Biological Activities and Therapeutic Potential

The N-cyclopropyl-benzenesulfonamide scaffold is a versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. The cyclopropyl moiety often enhances binding affinity and can modulate selectivity.

Enzyme Inhibition

This class of compounds has shown significant promise as inhibitors of several key enzyme families.

-

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are classical CA inhibitors, and N-cyclopropyl derivatives are no exception.[8][9] They act by coordinating to the zinc ion in the enzyme's active site.[9] The "tail" of the inhibitor, including the cyclopropyl group, interacts with residues in the active site, which can be exploited to achieve isoform specificity.[8] This is critical for developing drugs that target disease-implicated CAs (e.g., CA IX in cancer) while sparing ubiquitously expressed isoforms to reduce side effects.[8]

-

p38α MAP Kinase Inhibition: Several N-cyclopropyl-substituted compounds have been developed as potent inhibitors of p38α MAP kinase, a key target in inflammatory diseases.[10][11] In this context, the sp² character of the cyclopropyl group can improve the hydrogen-bonding characteristics of the adjacent amide NH, enhancing binding to the kinase hinge region.[11]

-

NLRP3 Inflammasome Inhibition: The structural flexibility of inserting a cyclopropyl group into benzenesulfonamide-based scaffolds has led to the identification of potent NLRP3 inflammasome inhibitors with low nanomolar activity.[12] This pathway is implicated in a variety of inflammatory diseases.

Anticancer Activity

Derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[13] The mechanisms often involve targeting key cellular machinery. For instance, certain 1-sulfonyl indoline derivatives bearing a cyclopropyl moiety act as microtubule-targeting agents, disrupting cell division.[13] Others may exert their effects through the inhibition of cancer-related enzymes like carbonic anhydrase IX.[14]

Antimicrobial and Anti-inflammatory Properties

N-cyclopropyl-benzenesulfonamide derivatives have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains.[15] Furthermore, this class has shown potent in vivo anti-inflammatory activity, for example, by inhibiting carrageenan-induced rat paw edema.[15]

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their substitution pattern. The following diagram summarizes key SAR insights.

Caption: Key Structure-Activity Relationship Insights.

-

The Benzenesulfonamide Core: The SO₂NH moiety is often the critical "warhead," especially for metalloenzyme targets like carbonic anhydrases, where it directly interacts with the catalytic zinc ion.[9]

-

Aromatic Ring Substitution (R1): Substitution on the benzene ring is a primary way to modulate properties. Electron-withdrawing or -donating groups can alter the pKa of the sulfonamide nitrogen, influencing its binding affinity. Furthermore, these substituents explore different sub-pockets of the target protein, which is a key strategy for achieving selectivity.[8]

-

The N-Cyclopropyl Group: This group is more than a simple lipophilic substituent. Its rigid nature can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.[4] As seen with p38 inhibitors, it can enhance the hydrogen bonding potential of the sulfonamide N-H group.[11] Crucially, its inherent stability to oxidative metabolism can improve the pharmacokinetic profile of a drug candidate.[4][5]

Metabolism and Pharmacokinetics: The Fate of the Ring

The cyclopropyl group is often incorporated to improve metabolic stability. The high C-H bond dissociation energy makes it less susceptible to oxidation by cytochrome P450 (CYP) enzymes compared to alkyl chains.[5] However, its metabolic fate is not always straightforward.

When attached directly to a nitrogen atom (an N-cyclopropylamine moiety), the ring can be a site of metabolism. This can occur via CYP-mediated oxidation, which may lead to ring-opening and the formation of reactive intermediates.[5][16] This potential for bioactivation is a critical consideration during preclinical safety assessment. Therefore, while the cyclopropyl group can be a powerful tool for enhancing drug properties, a thorough investigation of its metabolic profile is essential for any clinical candidate.

Conclusion

N-cyclopropyl-substituted benzenesulfonamides represent a potent and versatile chemical class with significant therapeutic potential. The unique combination of the well-established benzenesulfonamide pharmacophore and the conformationally rigid, metabolically robust cyclopropyl group creates a scaffold ripe for exploration. By understanding the intricate interplay between their structure, physicochemical properties, and biological activity, researchers can continue to develop novel and effective therapeutic agents for a wide range of diseases, from cancer to inflammation. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to advancing this promising area of drug discovery.

References

-

Adeboye, O. O., Adebayo, A. I., & Peter, A. I. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

-

Asthana, M., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI, 28(15), 5869. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4190095, N-cyclopropyl-4-methylbenzene-1-sulfonamide. PubChem. Retrieved from [Link]

-

Wang, Y., et al. (2021). Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. ResearchGate. [Link]

-

Zhang, Y., et al. (2025). Design, synthesis and insecticidal activity of benzenesulfonamide derivatives containing various alkynyl, alkenyl and cyclopropyl groups in para position. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16414186, N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. PubChem. Retrieved from [Link]

-

Adeboye, O. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers Media S.A.[Link]

-

Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

-

Adeboye, O. O., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health. [Link]

-

Asthana, M., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. [Link]

-

Tang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. National Institutes of Health. [Link]

-

Liu, H., et al. (2014). Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents. PubMed. [Link]

-

Barlaam, B., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed. [Link]

-

Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. National Institutes of Health. [Link]

-

Abdelrahman, M. H., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. National Institutes of Health. [Link]

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Toti, K. S., & Bhaumik, J. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

Watterson, S. H., et al. (2010). Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][12][15][17]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed. [Link]

-

Shaffer, C. L., Morton, M. D., & Hanzlik, R. P. (2001). Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group. PubMed. [Link]

Sources

- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. N-cyclopropyl-4-methylbenzene-1-sulfonamide | C10H13NO2S | CID 4190095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-cyclopropyl-4-MethylbenzenesulfonaMide | 65032-46-4 [m.chemicalbook.com]

- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 4-(5-(cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationship of 4-azaheterocycle benzenesulfonamide derivatives as new microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Ortho-Scaffold: A Technical Guide to 1,2-Benzenedisulfonamide Derivatives in Medicinal Chemistry

Abstract

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents. While mono-sulfonamides and meta/para-disulfonamides have been extensively explored, the vicinal 1,2-benzenedisulfonamide scaffold remains a largely uncharted territory. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of 1,2-benzenedisulfonamide derivatives for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, potential therapeutic applications by drawing parallels with related structures, and present detailed experimental protocols. This guide aims to not only summarize the existing knowledge but also to highlight the untapped potential and inherent challenges of this unique chemical scaffold, thereby stimulating further investigation into its medicinal chemistry.

Introduction: The Sulfonamide Legacy and the 1,2-Disubstitution Enigma

The sulfonamide functional group is a privileged pharmacophore, renowned for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This versatility stems from the sulfonamide's ability to act as a bioisostere for other functional groups and its capacity to engage in key hydrogen bonding interactions within biological targets.

While the medicinal chemistry landscape is rich with derivatives of benzenesulfonamide and its 1,3- and 1,4-disubstituted analogues, the 1,2-benzenedisulfonamide core has been conspicuously absent from mainstream drug discovery efforts. This guide posits that this oversight may represent a missed opportunity. The unique steric and electronic properties conferred by the ortho-disposition of two sulfonamide groups could lead to novel pharmacological profiles with improved selectivity and potency.

This document will first explore the synthetic challenges associated with accessing the 1,2-benzenedisulfonamide core. It will then extrapolate potential therapeutic applications by examining structurally related and more extensively studied compounds, such as the cyclic 1,2-benzisothiazine-1,1-dioxide derivatives. Finally, we will provide detailed, actionable protocols and conceptual frameworks to empower researchers to explore this promising, yet underexplored, area of medicinal chemistry.

Synthetic Strategy and Challenges

The primary challenge in working with 1,2-benzenedisulfonamide derivatives lies in the synthesis of the key precursor, 1,2-benzenedisulfonyl chloride. The direct chlorosulfonation of benzene typically yields a mixture of isomers, with the 1,3- and 1,4-isomers being the major products due to electronic and steric factors.

Conceptual Synthetic Workflow

A plausible, albeit challenging, synthetic route to N,N'-disubstituted 1,2-benzenedisulfonamides is outlined below. This workflow is based on established principles of sulfonamide synthesis.

Caption: Conceptual workflow for the synthesis of 1,2-benzenedisulfonamide derivatives.

Key Synthetic Considerations

-

Isomer Separation: The primary hurdle is the efficient synthesis and isolation of benzene-1,2-disulfonic acid, free from its isomers. Advanced chromatographic techniques would likely be necessary.

-

Reaction Conditions: The reaction of 1,2-benzenedisulfonyl chloride with primary or secondary amines is expected to proceed readily. However, the close proximity of the two sulfonyl chloride groups might lead to steric hindrance and potentially the formation of cyclic byproducts, depending on the nature of the amine.

Potential Therapeutic Applications: Inferences from Structurally Related Compounds

In the absence of extensive research on 1,2-benzenedisulfonamide derivatives, we can infer their potential therapeutic value by examining related compounds that have been successfully developed as therapeutic agents.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[2] The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site. It is plausible that 1,2-benzenedisulfonamide derivatives could act as bidentate ligands, potentially leading to enhanced affinity and isoform selectivity.

Anti-inflammatory Activity (COX-2 Inhibition)

Certain benzenesulfonamide derivatives are known to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] The anti-inflammatory drug celecoxib, for instance, features a sulfonamide moiety. The unique electronic and steric profile of a 1,2-benzenedisulfonamide scaffold could be explored for the design of novel COX-2 inhibitors.

Antimicrobial Properties

The foundational therapeutic application of sulfonamides was as antibacterial agents, where they act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] While resistance is a concern, the novel substitution pattern of 1,2-benzenedisulfonamides could potentially overcome some existing resistance mechanisms.

Experimental Protocols

The following protocols are provided as a starting point for researchers venturing into the synthesis and evaluation of 1,2-benzenedisulfonamide derivatives. These are generalized procedures based on well-established methods for sulfonamide synthesis.

General Protocol for the Synthesis of N,N'-Disubstituted 1,2-Benzenedisulfonamides

This protocol outlines the reaction of a hypothetical, successfully synthesized 1,2-benzenedisulfonyl chloride with a primary amine.

Materials:

-

1,2-Benzenedisulfonyl chloride

-

Primary or secondary amine (2.2 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or pyridine (2.5 equivalents)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1,2-benzenedisulfonyl chloride (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the amine (2.2 equivalents) and TEA (2.5 equivalents) in anhydrous DCM.

-

Add the amine solution dropwise to the cooled solution of 1,2-benzenedisulfonyl chloride with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of synthesized 1,2-benzenedisulfonamide derivatives against various carbonic anhydrase isoforms.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Synthesized 1,2-benzenedisulfonamide derivatives

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compounds and a reference inhibitor (e.g., acetazolamide) in a suitable solvent (e.g., DMSO).

-

In the wells of a 96-well microplate, add the buffer solution, the enzyme solution, and varying concentrations of the test compounds or reference inhibitor. Include a control with no inhibitor.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate solution (p-NPA) to all wells.

-

Immediately measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Structure-Activity Relationship (SAR): A Forward Look

While no established SAR for 1,2-benzenedisulfonamide derivatives exists, we can propose a hypothetical framework to guide future research.

Caption: A hypothetical framework for SAR studies of 1,2-benzenedisulfonamide derivatives.

Key Questions for Future SAR Studies:

-

Impact of N-Substitution: How do the size, electronics, and lipophilicity of the substituents on the sulfonamide nitrogens affect biological activity?

-

Symmetrical vs. Unsymmetrical Derivatives: Do unsymmetrical N,N'-disubstituted derivatives offer advantages in terms of potency or selectivity?

-

Conformational Effects: How does the ortho-disposition of the sulfonamide groups influence the conformational preferences of the molecule and its binding to target proteins?

Conclusion and Future Directions

The 1,2-benzenedisulfonamide scaffold represents a significant, yet largely unexplored, frontier in medicinal chemistry. The synthetic challenges associated with its preparation have likely contributed to its underrepresentation in drug discovery programs. However, the potential for developing novel therapeutic agents with unique pharmacological profiles warrants a dedicated research effort.

Future work should focus on:

-

Developing robust and scalable synthetic routes to access 1,2-benzenedisulfonyl chloride and its derivatives.

-

Systematic screening of 1,2-benzenedisulfonamide libraries against a wide range of biological targets.

-

In-depth structure-activity relationship studies to elucidate the key determinants of biological activity and selectivity.

-

Computational modeling and structural biology to understand the binding modes of these derivatives with their targets.

By addressing these challenges and pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this enigmatic class of compounds.

References

-

Baxendale Group. (n.d.). The rapid preparation of 2-aminosulfonamide-1,3,4-oxadiazoles using polymer-supported reagents and microwave heating. Retrieved from [Link]

-

Benchchem. (2021, October 25). Benzene-1,3-disulfonyl chloride – general description and application. Georganics. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Amine Reactions. Retrieved from [Link]

- Fantacuzzi, M., D'Agostino, I., Carradori, S., Liguori, F., Carta, F., Agamennone, M., Angeli, A., Sannio, F., Docquier, J. D., Capasso, C., & Supuran, C. T. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402.

- Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2018). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335–1346.

- King, J. F., & As-Sa'd, L. J. (1989). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 67(3), 455–464.

-

PAT IMPEX INDIA. (n.d.). 4-Amino-6-Chloro 1, 3 Benzenedisulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-6-chloro-1,3-benzenedisulfonamide. Retrieved from [Link]

-

ResearchGate. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]

-

ResearchGate. (2019). Novel benzenesulfonamide and 1,2-benzisothiazol-3(2H)-one-1,1-dioxide derivatives as potential selective COX-2 inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of N-Cyclopropyl Sulfonamides

Foreword: The Strategic Value of the N-Cyclopropyl Sulfonamide Scaffold

In modern medicinal chemistry, the pursuit of novel chemical entities with optimized efficacy, selectivity, and pharmacokinetic profiles is relentless. Within the vast arsenal of privileged structures, the N-cyclopropyl sulfonamide moiety has emerged as a cornerstone for innovation. This guide eschews a conventional template-driven approach. Instead, it is structured to provide a deep, causality-driven exploration of the structure-activity relationships (SAR) that govern this unique scaffold. We will dissect the intricate interplay between the sulfonamide core, the conformationally constrained cyclopropyl group, and appended aromatic systems. This document is intended for the practicing researcher—a field guide to not only understand the "what" of N-cyclopropyl sulfonamide SAR but to master the "why," enabling more rational and predictive drug design.

The Architectural Blueprint: Deconstructing the N-Cyclopropyl Sulfonamide Core

The power of the N-cyclopropyl sulfonamide scaffold lies in the synergistic combination of its two core components. The sulfonamide group is a highly versatile functional group, long-established in medicine for its diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] It acts as a potent hydrogen bond donor and acceptor, and its N-H acidity is notably higher than that of a typical amide, a feature that can be critical for target engagement.[4][5]

The N-cyclopropyl group, however, is the key differentiator. Its introduction imparts several advantageous properties:

-

Metabolic Stability: The cyclopropyl ring is exceptionally stable to metabolic degradation, offering a significant advantage over other small alkyl groups.[6]

-

Conformational Rigidity: The three-membered ring locks the adjacent nitrogen atom's substituent into a more defined spatial orientation, reducing the entropic penalty upon binding to a biological target.

-

Unique Electronic Signature: The strained C-C bonds of the cyclopropyl ring possess a high degree of p-character, allowing for electronic interactions with aromatic systems and active site residues that are distinct from other alkyl groups.[6][7]

The strategic fusion of these two moieties creates a pharmacophore with a unique three-dimensional profile and a rich potential for biological interaction.

Caption: Core scaffold showing key points for SAR modification (R¹ and R²).

Synthetic Strategies: Forging the Scaffold

An understanding of the synthesis is fundamental to appreciating the scope of possible structural modifications. While numerous methods exist, two prevalent strategies provide the foundation for accessing a wide diversity of N-cyclopropyl sulfonamides.

Strategy 1: Direct N-Cyclopropylation of Sulfonamides

For pre-existing sulfonamide cores, direct attachment of the cyclopropyl group is often the most efficient route. Copper-mediated cross-coupling reactions have proven particularly effective.

Experimental Protocol: Copper-Mediated N-Cyclopropylation [6][8]

-

Reagent Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the parent sulfonamide (1.0 equiv.), cyclopropylboronic acid (2.0 equiv.), copper (II) acetate (Cu(OAc)₂, 1.0 equiv.), and a suitable base such as sodium carbonate (Na₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a dry, aprotic solvent such as dichloroethane (DCE).

-

Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired N-cyclopropyl sulfonamide.

Causality Insight: The use of a copper catalyst is critical for activating the cyclopropylboronic acid and facilitating the C-N bond formation. The choice of base and solvent is optimized to ensure solubility of the reagents and to promote the catalytic cycle without degrading the starting materials.

Strategy 2: Building the Cyclopropyl Sulfonamide Moiety

Caption: Workflow for the multi-step synthesis of the core building block.

Core Structure-Activity Relationships

The biological activity of an N-cyclopropyl sulfonamide can be systematically tuned by modifying three key regions: the aromatic/heterocyclic core (R¹), the sulfonamide linker itself, and the cyclopropyl ring (R²).

The Aromatic/Heterocyclic Core (R¹): The Specificity Driver

This component is typically responsible for orienting the molecule within the target's binding site and establishing key interactions that dictate potency and selectivity.

-

Substitution Pattern: The position of substituents on an aromatic ring is critical. For many enzyme inhibitors, such as carbonic anhydrase inhibitors, specific substitution patterns are required to place hydrogen bond donors/acceptors or hydrophobic groups in corresponding pockets of the active site.[11][12] For antibacterial sulfonamides, a free para-amino group is often essential for activity, mimicking the natural PABA substrate.[13][14]

-

Electronic Effects: The introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃, -NH₂) can modulate the pKa of the sulfonamide N-H and influence the overall electronic profile of the molecule, affecting both target binding and pharmacokinetic properties.[5][15]

-

Heterocyclic Scaffolds: Replacing a simple benzene ring with a heterocycle (e.g., thiazole, pyrimidine, pyridine) can introduce additional hydrogen bond acceptors/donors, alter solubility, and provide vectors for improved target engagement.[16][17]

The Sulfonamide Linker: The Anchor

The -SO₂NH- linker is rarely a passive component. Its primary roles are to act as a rigid anchor and a key hydrogen-bonding element.

-

N-H Acidity: The acidity of the sulfonamide proton (pKa typically around 10) is a defining feature.[5] In many enzyme active sites, particularly metalloenzymes like carbonic anhydrase, the deprotonated sulfonamide nitrogen directly coordinates with a catalytic zinc ion, forming a powerful anchoring interaction.[11][18]

-

Bioisosterism: In some contexts, the N-acylsulfonamide motif is employed as a bioisostere for a carboxylic acid.[19][20] It can replicate the acidic proton and hydrogen bonding pattern of a carboxylate while offering improved metabolic stability and cell permeability.

The N-Cyclopropyl Ring (R²): The Modulator

While often unsubstituted, the cyclopropyl ring itself can be a point of modification to fine-tune activity.

-

Steric Effects: Substitution on the cyclopropyl ring can introduce steric bulk that may either enhance binding by occupying a specific hydrophobic pocket or disrupt binding if the pocket is too small.

-

Stereochemistry: If the cyclopropyl ring is substituted, it introduces chiral centers. The absolute configuration of these centers can be paramount for activity, as one enantiomer may fit optimally into a chiral binding site while the other fits poorly or not at all.[21]

Quantitative SAR and Data Interpretation

To illustrate these principles, consider the following representative data for a hypothetical series of N-cyclopropyl sulfonamides targeting a generic kinase.

| Compound ID | Aromatic Core (R¹) | Substitution (X) | Cyclopropyl Sub (R²) | IC₅₀ (nM) |

| 1a | Phenyl | 4-H | H | 520 |

| 1b | Phenyl | 4-Cl | H | 150 |

| 1c | Phenyl | 4-OCH₃ | H | 680 |

| 1d | Phenyl | 4-NH₂ | H | 95 |

| 1e | Pyridine | 5-Cl | H | 75 |

| 1f | Phenyl | 4-Cl | 1-CH₃ | 450 |

Analysis of Results:

-

Impact of R¹ Substitution: Comparing 1a , 1b , and 1c , we see that an electron-withdrawing group (Cl) at the para position improves activity, while an electron-donating group (OCH₃) decreases it. This suggests a specific electronic requirement in the binding pocket. The strong activity of the amino-substituted compound 1d points to a potential key hydrogen-bonding interaction.

-

Aromatic Core Variation: Replacing the phenyl ring with a pyridine ring (1e ) while maintaining the chloro-substituent further enhances potency, likely due to the nitrogen atom of the pyridine ring acting as a hydrogen bond acceptor.

-

Impact of R² Substitution: The addition of a methyl group to the cyclopropyl ring (1f ) significantly reduces activity compared to its unsubstituted counterpart (1b ). This indicates a potential steric clash within the binding site, highlighting the sensitivity of the target to modifications in this region.

Future Perspectives

The exploration of the N-cyclopropyl sulfonamide scaffold is far from complete. Future research will likely focus on several key areas:

-

Novel Heterocyclic Cores: The systematic exploration of diverse and complex heterocyclic systems as the R¹ group will continue to yield inhibitors with novel selectivity profiles.

-

Photo-affinity Probes: The inherent stability of the scaffold makes it an excellent foundation for developing chemical biology tools, such as photo-affinity probes, to identify and validate novel biological targets.[17]

-

Constrained Analogs: Introducing further conformational constraints, for example, by creating bicyclic systems involving the cyclopropyl ring, could lead to next-generation inhibitors with even greater potency and reduced off-target effects.

By understanding the fundamental principles outlined in this guide, researchers can more effectively leverage the unique and powerful attributes of the N-cyclopropyl sulfonamide core to accelerate the discovery of new and impactful therapeutic agents.

References

-

Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid. The Journal of Organic Chemistry - ACS Publications. [Link]

- Process for the preparation of cyclopropyl sulfonamide.

- Preparation of cyclopropyl sulfonylamides.

-

Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. ResearchGate. [Link]

-

Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid. PubMed. [Link]

-

Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

-

Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. MDPI. [Link]

-

Therapeutic potential of sulfamides as enzyme inhibitors. PubMed. [Link]

-

Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed. [Link]

-

Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Research Square. [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Peer-reviewed journal. [Link]

-

Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. PMC. [Link]

-

N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. PubMed. [Link]

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

-

Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Research Square. [Link]

-

Recent Progress in Synthesis of Sulfonamides and N‐Acylsulfonamides, Biological Applications and Their Structure‐Activity Relationship (SAR) Studies. ResearchGate. [Link]

-

Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

-

Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. PMC - NIH. [Link]

-

Structural Activity Relationship (SAR) of Sulfonamides. YouTube. [Link]

-

A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. JETIR.org. [Link]

-

Sulfenamido-sulfonamides as inhibitors of carbonic anhydrase isozymes I, II and IV. PubMed. [Link]

-

Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. The Korean Journal of Physiology & Pharmacology. [Link]

-

A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2 [smolecule.com]

- 8. Copper-mediated N-cyclopropylation of azoles, amides, and sulfonamides by cyclopropylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]

- 10. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]

- 11. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. m.youtube.com [m.youtube.com]

- 14. jetir.org [jetir.org]

- 15. Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. openaccesspub.org [openaccesspub.org]

- 17. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemrxiv.org [chemrxiv.org]

- 20. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides [kjpp.net]

N-cyclopropyl-1,2-benzenedisulfonamide CAS number search

Technical Profile: -Cyclopropyl-1,2-benzenedisulfonamide

CAS Identification & Structural Characterization

Executive Summary

The target molecule,

The definitive CAS number 105466-42-0 refers to the mono-substituted derivative where one sulfonyl group is a primary sulfonamide (

Physicochemical Identity

| Property | Specification |

| CAS Number | 105466-42-0 |

| IUPAC Name | 2-Sulfamoyl- |

| Molecular Formula | |

| Molecular Weight | 276.33 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

| Key Functional Groups | Primary Sulfonamide ( |

Synthetic Methodology

The synthesis of

Reaction Pathway

The synthesis exploits the differential reactivity between the stable primary sulfonamide and the highly reactive sulfonyl chloride.

Figure 1: Synthetic pathway for the selective formation of CAS 105466-42-0.

Detailed Experimental Protocol

Objective: Synthesis of

-

Preparation of Electrophile:

-

Charge a flame-dried 3-neck round-bottom flask with 2-sulfamoylbenzenesulfonyl chloride (2.56 g, 10 mmol).

-

Dissolve in anhydrous Tetrahydrofuran (THF) (25 mL) under nitrogen atmosphere.

-

Cool the solution to -65°C using a dry ice/acetone bath. Note: Low temperature is critical to prevent side reactions or decomposition of the sulfonyl chloride.

-

-

Nucleophilic Addition:

-

Prepare a solution of Cyclopropylamine (0.63 g, 11 mmol, 1.1 eq) and Triethylamine (1.11 g, 11 mmol) in dry THF (5 mL).

-

Add the amine solution dropwise to the cold sulfonyl chloride solution over 30 minutes. Maintain internal temperature below -60°C.

-

-

Reaction & Workup:

-

Allow the mixture to warm slowly to room temperature (25°C) over 2 hours. Stir for an additional 4 hours.

-

Quench: Pour reaction mixture into cold 1N HCl (50 mL) to neutralize excess amine and precipitate the product.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude residue from a mixture of Ethanol/Water or purify via flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure product.

-

Analytical Validation Strategy

To ensure the integrity of the CAS assignment (105466-42-0), the compound must be validated against specific structural markers.

Self-Validating Analytical Criteria

| Technique | Expected Signal / Observation | Structural Confirmation |

| Confirms intact Cyclopropyl ring (high field methylene protons). | ||

| Confirms Methine proton of cyclopropyl group. | ||

| Confirms 1,2-disubstituted Benzene ring pattern. | ||

| Confirms primary Sulfonamide ( | ||

| LC-MS (ESI) | Confirms Molecular Weight (276.33). | |

| IR Spectroscopy | 1335, 1160 | Characteristic Sulfonyl ( |

Validation Workflow Logic

The following decision tree illustrates the logic used to distinguish the target (CAS 105466-42-0) from potential impurities (e.g., bis-cyclopropyl derivative).

Figure 2: Analytical decision matrix for validating N-cyclopropyl-1,2-benzenedisulfonamide.

Applications in Drug Development

The 1,2-benzenedisulfonamide moiety is a "privileged structure" in medicinal chemistry.

-

Carbonic Anhydrase Inhibition (CAI): The primary sulfonamide group (

) coordinates with the Zinc ion ( -

Synthetic Intermediate: CAS 105466-42-0 serves as a building block for more complex tricyclic sulfonamides (e.g., thienothiazines) via cyclization reactions involving the benzene ring carbons.

References

-

BLD Pharm. (2023). Product Analysis: N-Cyclopropylbenzene-1,2-disulfonamide (CAS 105466-42-0).[1][2][3][4] BLD Pharm Repository.[1][2] Link

-

Leyan Reagents. (2023). Chemical Safety Data Sheet: N-cyclopropylbenzene-1,2-disulfonamide. Leyan.com. Link

-

PubChem. (2023).[5] Benzenedisulfonamide Class Overview. National Center for Biotechnology Information. Link

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

Sources

- 1. 59724-58-2|4-Amino-N-(sec-butyl)benzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. 65032-46-4|N-Cyclopropyl-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 3. 1094353-49-7|N-Cyclopropylbenzene-1,4-disulfonamide|BLD Pharm [bldpharm.com]

- 4. 1094736-15-8|N-Ethylbenzene-1,2-disulfonamide|BLD Pharm [bldpharm.com]

- 5. N-cyclopropyl-N-[1-(5-fluoro-2-methylsulfonylbenzoyl)piperidin-4-yl]-3-(trifluoromethyl)benzenesulfonamide | C23H24F4N2O5S2 | CID 23642165 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of N-cyclopropyl-1,2-benzenedisulfonamide: A Comprehensive Technical Guide

Foreword

The journey of a drug candidate from discovery to clinical application is paved with a series of critical physicochemical evaluations. Among these, solubility stands as a paramount gatekeeper, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility profile of N-cyclopropyl-1,2-benzenedisulfonamide, a molecule of interest in contemporary drug discovery. While specific experimental data for this compound is not publicly available, this guide, grounded in established principles of medicinal chemistry and pharmaceutical science, offers a robust framework for its characterization. We will dissect the structural components of the molecule to predict its solubility behavior and provide detailed, field-proven protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.

Theoretical Framework and Predictive Analysis

The solubility of a molecule is a complex interplay of its intrinsic properties and its interaction with the solvent. For N-cyclopropyl-1,2-benzenedisulfonamide, we can anticipate its solubility characteristics by examining its constituent parts: the benzene ring, the two sulfonamide groups, and the N-cyclopropyl substituent.

The Benzenedisulfonamide Core

The 1,2-benzenedisulfonamide scaffold provides a rigid, aromatic core. Aromatic hydrocarbons are inherently hydrophobic, which tends to decrease aqueous solubility. The presence of two sulfonamide (-SO₂NH₂) groups, however, introduces polar functionality. Sulfonamides are weak acids and can participate in hydrogen bonding, which can enhance solubility in polar solvents.[1] The presence of two such groups would be expected to increase the potential for hydrogen bonding compared to a monosulfonated analogue. However, the overall poor water solubility of many sulfonamides suggests that the hydrophobic nature of the benzene ring often dominates.[2]

The N-Cyclopropyl Substituent

The N-cyclopropyl group is a fascinating and increasingly utilized moiety in medicinal chemistry.[3][4] Its impact on solubility is not straightforward. While it is a small, rigid, and lipophilic group, which might be expected to decrease aqueous solubility, its unique electronic properties can influence the overall molecule in several ways.[5][6] The strained three-membered ring has enhanced pi-character in its C-C bonds, which can affect interactions with surrounding molecules.[4][6] In some contexts, the introduction of a cyclopropyl group has been shown to improve properties like metabolic stability and membrane permeability, which are indirectly related to the overall disposition of the drug in a biological system.[3][5]

Predictive Summary

Based on this structural analysis, we can hypothesize the following solubility profile for N-cyclopropyl-1,2-benzenedisulfonamide:

-

Aqueous Solubility: Likely to be low. The hydrophobic benzene ring and the cyclopropyl group will likely counteract the solubilizing effect of the two polar sulfonamide groups. The exact pH-dependence of its solubility would need to be determined, as the sulfonamide protons can be abstracted at higher pH, leading to the formation of a more soluble salt.

-

Organic Solvent Solubility: Expected to be significantly higher than in aqueous media. The molecule should be soluble in polar aprotic solvents (e.g., DMSO, DMF) and may show moderate solubility in polar protic solvents (e.g., ethanol, methanol).

The following table provides a qualitative prediction of solubility in various solvent classes.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Low | The hydrophobic benzene and cyclopropyl groups are expected to dominate over the polar sulfonamide groups. |

| Polar Protic | Methanol, Ethanol | Moderate | The sulfonamide groups can act as hydrogen bond donors and acceptors with the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions and the absence of a highly ordered water network to disrupt. |

| Non-Polar | Hexane, Toluene | Very Low | The molecule possesses significant polarity from the two sulfonamide groups, making it incompatible with non-polar solvents. |

Experimental Determination of Solubility

A definitive understanding of the solubility of N-cyclopropyl-1,2-benzenedisulfonamide can only be achieved through empirical measurement. The two primary types of solubility measurements in drug discovery are kinetic and thermodynamic solubility.[7][8][9][10][11]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, information.[9][10]

-

Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used in high-throughput screening during early drug discovery.[7][8][11]

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.[7][9][11] This is a more accurate representation of the compound's intrinsic solubility and is critical for later-stage development and formulation.[12][13][14][15]

The following diagram illustrates the conceptual difference between these two measurements.

Caption: Conceptual workflow for kinetic versus thermodynamic solubility.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility and is recommended by regulatory bodies.[13][16]

Objective: To determine the equilibrium solubility of N-cyclopropyl-1,2-benzenedisulfonamide in various solvents.

Materials:

-

N-cyclopropyl-1,2-benzenedisulfonamide (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Preparation: Add an excess amount of solid N-cyclopropyl-1,2-benzenedisulfonamide to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment. Allow the samples to equilibrate for a sufficient time (typically 24-48 hours). A preliminary experiment should be conducted to determine the time to reach equilibrium by sampling at various time points (e.g., 8, 24, 48, and 72 hours) until the concentration plateaus.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Separation of Solid and Liquid Phases: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with an appropriate mobile phase and analyze the concentration of N-cyclopropyl-1,2-benzenedisulfonamide using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Data Reporting: Express the solubility in units of µg/mL or µM.

The following diagram outlines the shake-flask method workflow.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Interpretation and Reporting

The accurate reporting of solubility data is crucial for its application in drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides guidelines for the reporting of solubility data to ensure consistency and comparability across different studies.[17][18][19][20]

Key Parameters to Report

When reporting the solubility of N-cyclopropyl-1,2-benzenedisulfonamide, the following information should be included:

-

Compound Identification: Full chemical name, CAS number (if available), and a measure of purity.

-

Solvent System: The exact composition of the solvent, including pH and any buffer components.

-

Temperature: The temperature at which the solubility was determined, with the uncertainty.

-

Methodology: A detailed description of the experimental method used (e.g., shake-flask).

-

Equilibration Time: The duration of the equilibration period.

-

Analytical Method: The method used for quantification (e.g., HPLC-UV with details of the column, mobile phase, and detection wavelength).

-

Results: The mean solubility value and standard deviation from multiple replicates.

-

Solid Form: Characterization of the solid form before and after the experiment (e.g., by XRPD) is highly recommended, especially for thermodynamic solubility, to ensure that no phase transformation has occurred.[9]

pH-Solubility Profile

For ionizable compounds like sulfonamides, determining the pH-solubility profile is essential. This can be achieved by performing the shake-flask method in a series of buffers across a relevant pH range (e.g., pH 1.2 to 8.0).[13][14] The resulting data can be plotted to visualize the relationship between pH and solubility, which is critical for predicting oral absorption.

Conclusion

While the precise solubility of N-cyclopropyl-1,2-benzenedisulfonamide remains to be experimentally determined, a thorough analysis of its chemical structure provides a strong basis for predicting its behavior. The inherent hydrophobicity of the aromatic core and the cyclopropyl group likely results in low aqueous solubility, a common challenge for sulfonamide-based compounds. This guide has provided a comprehensive framework for the experimental determination of both its kinetic and thermodynamic solubility, emphasizing the importance of robust and well-documented protocols. By following these established methodologies, researchers can generate high-quality, reliable solubility data that will be instrumental in advancing the development of N-cyclopropyl-1,2-benzenedisulfonamide and other novel drug candidates.

References

-

SOLUBILITY PREDICTION OF SULFONAMIDES AT VARIOUS TEMPERATURES USING A SINGLE DETERMINATION. (n.d.). Retrieved from [Link]

-

Solubility prediction of sulfonamides at various temperatures using a single determination. (n.d.). Retrieved from [Link]

-

Defining Drug Stability with Dissolution Testing. (2020, August 2). Pharmaceutical Technology. Retrieved from [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024, February 15). PubMed. Retrieved from [Link]

-

Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. (2019, October 30). PubMed. Retrieved from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Retrieved from [Link]

-

Solubility Data Series. (n.d.). IUPAC | International Union of Pure and Applied Chemistry. Retrieved from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved from [Link]

-

Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. (2024, February 2). MOST Wiedzy. Retrieved from [Link]

-

Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters. (n.d.). ResearchGate. Retrieved from [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. (n.d.). Ovid. Retrieved from [Link]

-

FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (n.d.). gmp-compliance.org. Retrieved from [Link]

-

BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). Food and Drug Administration. Retrieved from [Link]

-

Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026, January 16). MDPI. Retrieved from [Link]

-

Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (n.d.). Food and Drug Administration. Retrieved from [Link]

-

The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report). (n.d.). PURE Montanuniversität Leoben. Retrieved from [Link]

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed. Retrieved from [Link]

-

Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs. Retrieved from [Link]

-

Benzenesulfonic Acids and Their Derivatives: 1. General Aspects. (n.d.). Scribd. Retrieved from [Link]

-

Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. (2018, August 9). Retrieved from [Link]

-

(1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.). Retrieved from [Link]

-

The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. (2010, June 1). AIP Publishing. Retrieved from [Link]

-

Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (n.d.). Retrieved from [Link]

-

Cyclopropyl group. (n.d.). Wikipedia. Retrieved from [Link]

-

Subcommittee on Solubility and Equilibrium Data (SSED). (2024, February 23). IUPAC | International Union of Pure and Applied Chemistry. Retrieved from [Link]

-

IUPAC/NIST Solubility Database - SRD 106. (2022, July 29). Data Catalog. Retrieved from [Link]

Sources

- 1. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 7. enamine.net [enamine.net]

- 8. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. ovid.com [ovid.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. pharmtech.com [pharmtech.com]

- 13. fda.gov [fda.gov]

- 14. fda.gov [fda.gov]

- 15. fda.gov [fda.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. iupac.org [iupac.org]

- 18. pure.unileoben.ac.at [pure.unileoben.ac.at]

- 19. pubs.aip.org [pubs.aip.org]

- 20. iupac.org [iupac.org]

An In-Depth Technical Guide to the Thermodynamic Stability of Cyclopropyl-Substituted Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the cyclopropyl moiety into sulfonamide-based scaffolds has become a prominent strategy in modern drug discovery, yielding compounds with enhanced potency, improved metabolic profiles, and refined physicochemical properties. Underlying these pharmacological advantages is the fundamental characteristic of thermodynamic stability, which dictates a drug candidate's shelf-life, formulation viability, and ultimately, its safety and efficacy. This technical guide provides a comprehensive examination of the factors governing the thermodynamic stability of cyclopropyl-substituted sulfonamides. We will explore the intricate interplay of conformational, electronic, and steric effects imparted by the cyclopropyl ring. Furthermore, this guide details field-proven experimental protocols for assessing thermal and hydrolytic stability, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and kinetic degradation studies. These experimental approaches are complemented by a discussion of computational methods that offer predictive insights into molecular stability. By synthesizing theoretical principles with practical methodologies, this document serves as a crucial resource for scientists dedicated to the rational design and development of robust and stable cyclopropyl-sulfonamide drug candidates.

Introduction: The Cyclopropyl-Sulfonamide Moiety in Modern Drug Discovery

The Enduring Relevance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry. First introduced as antibacterial agents, their utility has since expanded dramatically, with sulfonamide-containing drugs now used to treat a wide array of conditions.[1] Their continued prevalence stems from their synthetic accessibility and their capacity to act as versatile pharmacophores, capable of engaging in crucial hydrogen bonding interactions within biological targets.

The Cyclopropyl Group: A "Privileged" Structural Element

The cyclopropyl ring is far more than a simple saturated carbocycle. Its inclusion in drug molecules is a deliberate design choice to address common challenges in drug discovery.[2][3] The unique properties of the cyclopropyl group arise from its significant ring strain (approximately 27.5 kcal/mol), which fundamentally alters its geometry and electronics compared to acyclic alkyl groups.[4][5][6]

-

Unique Electronic and Steric Properties: The three-membered ring forces C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[7][8] This strain results in shorter, stronger C-H bonds and C-C bonds with enhanced π-character, often described by the Walsh orbital model.[2][3]

-

Impact on Metabolic Stability and Potency: A key advantage of the cyclopropyl group is its ability to enhance metabolic stability. The high C-H bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][9] Furthermore, the rigidity of the ring can conformationally constrain a molecule, reducing the entropic penalty upon binding to a biological target and thereby enhancing potency.[2][4]

The Critical Role of Thermodynamic Stability in Drug Development

Thermodynamic stability is a non-negotiable parameter in pharmaceutical development. It directly influences a compound's shelf-life, dictates acceptable storage conditions, and impacts the choice of formulation strategies.[10] An unstable compound can degrade over time, leading to a loss of potency and the potential formation of toxic impurities. Therefore, a thorough understanding and rigorous evaluation of the thermodynamic stability of any drug candidate, including cyclopropyl-substituted sulfonamides, is mandated by regulatory agencies like the FDA.[11][12]

Theoretical Framework: Factors Governing Thermodynamic Stability

The stability of a cyclopropyl-substituted sulfonamide is not governed by a single factor but is rather the result of a delicate balance between conformational, electronic, and steric effects.

Conformational Landscape of Cyclopropyl Sulfonamides

The overall shape and energy of the molecule are dictated by rotations around key single bonds. For a cyclopropyl sulfonamide, two torsional angles are of primary importance: the C-S-N-C angle, which defines the orientation of the cyclopropylamine moiety relative to the sulfonyl group, and the S-N-C-C angle, which describes the orientation of the cyclopropyl ring itself.